Lipophilicity Gap: Dipropyl vs. Diethyl Sulfamoyl Benzoyl Chloride—A >100-Fold Difference in Partition Coefficient
The dipropylsulfamoyl derivative exhibits a computed logP of 3.96, whereas the diethyl analog has a logP of 1.93, a difference of 2.03 log units equating to approximately a 107-fold higher partition coefficient [1][2]. This logP gap places the dipropyl compound in the optimal lipophilicity window (logP ~2–4) for passive membrane permeation, while the diethyl analog falls below the typical threshold for efficient bilayer crossing.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.96 (computed, Molbase) |
| Comparator Or Baseline | 4-(Diethylsulfamoyl)benzoyl chloride: logP = 1.93 (computed, ChemBase) |
| Quantified Difference | ΔlogP = +2.03 (~107-fold increase in lipophilicity) |
| Conditions | In silico prediction using JChem algorithm; both compounds evaluated under identical calculation parameters |
Why This Matters
Higher lipophilicity enhances membrane permeability and target-tissue distribution of final conjugates, making the dipropyl building block preferable when intracellular or CNS target engagement is required.
- [1] Molbase. 4-(dipropylsulfamoyl)benzoyl chloride compound information: logP 3.9571. CAS 29171-72-0. View Source
- [2] ChemBase. 4-(diethylsulfamoyl)benzoyl chloride computed properties: logP 1.9312. CAS 29171-71-9. View Source
